N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide
Overview
Description
N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound that features a chlorophenyl group and a methoxyphenoxy group attached to a butanamide backbone
Preparation Methods
The synthesis of N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-(4-methoxyphenoxy)butanoic acid: This can be achieved by reacting 4-methoxyphenol with butyric anhydride in the presence of a catalyst.
Conversion to acid chloride: The 4-(4-methoxyphenoxy)butanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Amidation: The acid chloride is reacted with 4-chloroaniline to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide can be compared with similar compounds such as:
N-(4-chlorophenyl)-4-(4-hydroxyphenoxy)butanamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and binding properties.
N-(4-bromophenyl)-4-(4-methoxyphenoxy)butanamide: The presence of a bromine atom instead of chlorine can influence the compound’s chemical behavior and interactions.
N-(4-chlorophenyl)-4-(4-methoxyphenoxy)pentanamide: The longer carbon chain in this compound may affect its solubility and overall properties.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxyphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-10-16(11-9-15)22-12-2-3-17(20)19-14-6-4-13(18)5-7-14/h4-11H,2-3,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARFIKBRFFRONV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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